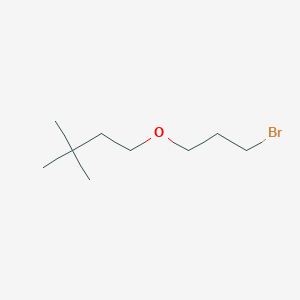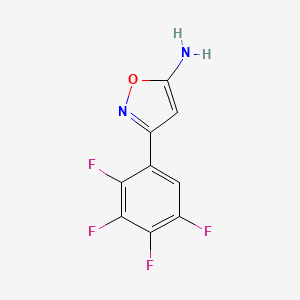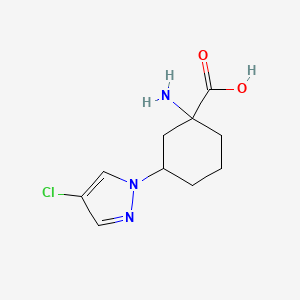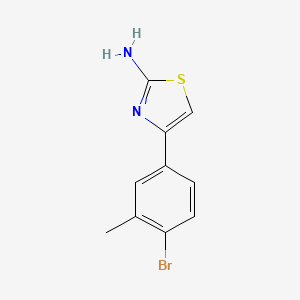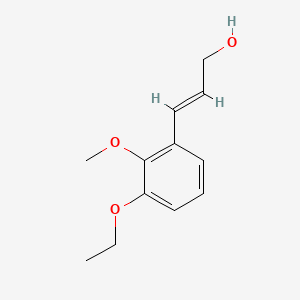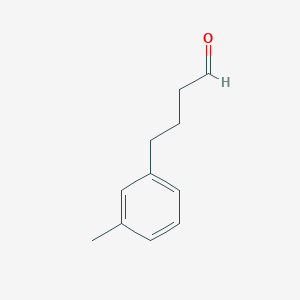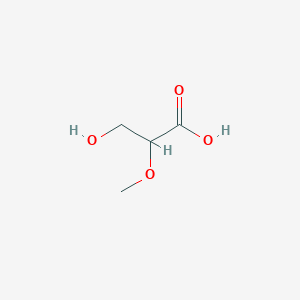
3-Hydroxy-2-methoxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-methoxypropanoic acid is an organic compound with the molecular formula C4H8O4 It is a hydroxy acid, characterized by the presence of both a hydroxyl group (-OH) and a carboxyl group (-COOH) in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Hydroxy-2-methoxypropanoic acid can be synthesized through several methods. One common approach involves the base-catalyzed methanolysis of 1-nitroso-5,6-dihydrouracil, a potent liver carcinogen . This reaction yields 3-methoxypropionic acid, which can be further hydroxylated to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2-methoxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Produces 3-methoxy-2-oxopropanoic acid.
Reduction: Produces 3-methoxy-2-hydroxypropanol.
Substitution: Produces various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
3-Hydroxy-2-methoxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of biodegradable polymers and as a precursor for specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The hydroxyl and carboxyl groups in its structure allow it to participate in hydrogen bonding and other interactions with biological molecules, influencing its activity and effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-2-methylpropanoic acid: An intermediate in the metabolism of valine.
3-Methoxypropionic acid: An alkoxy acid used in various chemical reactions.
2-Hydroxy-3-methoxypropanoic acid: Another hydroxy acid with similar properties.
Uniqueness
3-Hydroxy-2-methoxypropanoic acid is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C4H8O4 |
|---|---|
Peso molecular |
120.10 g/mol |
Nombre IUPAC |
3-hydroxy-2-methoxypropanoic acid |
InChI |
InChI=1S/C4H8O4/c1-8-3(2-5)4(6)7/h3,5H,2H2,1H3,(H,6,7) |
Clave InChI |
YNLNJDRLOAQMFQ-UHFFFAOYSA-N |
SMILES canónico |
COC(CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13544970.png)
![(R)-2-(6-aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B13544995.png)
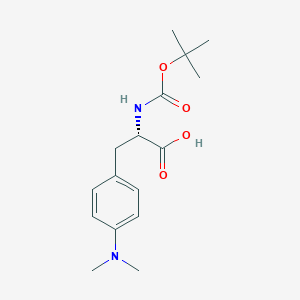
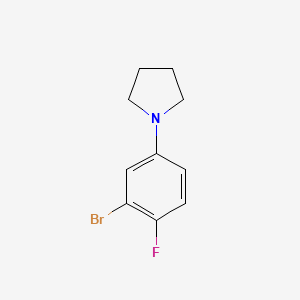
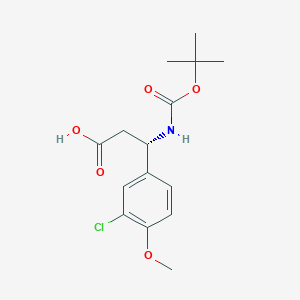
![3-[3-Chloro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid](/img/structure/B13545015.png)
